3-Furanethanol
Overview
Description
3-Furanethanol, also known as 3-Hydroxymethylfuran, is a chemical compound with the molecular formula C5H6O2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 3-Furanethanol or similar compounds often involves retrosynthetic analysis. This approach involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, spectroscopy, and chromatography . The molecular weight of 3-Furanethanol is 98.10 .Chemical Reactions Analysis
The chemical reactions of a compound like 3-Furanethanol can be analyzed using various techniques. For example, the reaction profile or formulae for reactants and products can be studied .Physical And Chemical Properties Analysis
Physical properties of a substance can be observed or measured without changing its chemical composition. These include density, color, hardness, melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Synthesis of Bioactive Natural Products
3-Furanethanol is a valuable precursor in the synthesis of bioactive natural products. Its structure allows for the introduction of functional groups that can lead to the formation of complex molecules with potential biological activities, such as anti-tumor and anti-inflammatory effects .
Conducting Polymers
The compound’s versatility extends to the field of conducting polymers. Researchers utilize 3-Furanethanol to develop polymers with enhanced electrical conductivity, which are crucial for various electronic applications .
Antioxidants
Due to its phenolic structure, 3-Furanethanol exhibits antioxidant properties. It can be used to stabilize various materials by preventing oxidation, which is essential in preserving food products, cosmetics, and pharmaceuticals .
Ultraviolet Absorbers
3-Furanethanol derivatives serve as ultraviolet (UV) absorbers. They protect materials from UV radiation, making them suitable for applications in sunscreens and coatings that require resistance to UV degradation .
Flame Retardants
The compound’s ability to improve thermal stability makes it a candidate for use as a flame retardant. It can be incorporated into materials that need to meet stringent fire safety standards, such as textiles and building materials .
Adhesives and Coatings
3-Furanethanol contributes to the production of adhesives and coatings by enhancing their thermal stability and flame resistance. This application is particularly important in the automotive and aerospace industries, where materials must withstand extreme conditions .
Safety and Hazards
Mechanism of Action
Target of Action
3-Furanethanol, also known as 3-Hydroxymethylfuran , is a compound that belongs to the class of furan
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound . The ADME properties of 3-Furanethanol would likely depend on factors such as its chemical structure, the route of administration, and the specific biological system in which it is present.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the interactions of 3-Furanethanol with its targets and its overall effectiveness.
properties
IUPAC Name |
2-(furan-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBVEGKVQYREKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348975 | |
Record name | 3-furanethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Furanethanol | |
CAS RN |
53616-34-5 | |
Record name | 3-furanethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(furan-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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